Structural Uniqueness: Exclusive Monomer for Aurora A Clinical Candidate Synthesis
The compound is the sole direct precursor to the (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-2-methylpiperidine-4-carboxylic acid core of LY3295668. The clinical candidate LY3295668 (AK-01) demonstrates a Ki of 0.8 nM for Aurora A versus 1038 nM for Aurora B, a selectivity ratio of ~1300-fold [1]. In contrast, a structural comparator where the 3-chloro-2-fluorophenyl group is replaced, such as (2R,4R)-1-(2,6-difluorobenzyl) in Eli Lilly patent Example 12, shows a significant drop in the selectivity profile, directly validating the importance of the 3-chloro-2-fluoro substitution pattern [2]. While direct bioactivity data for this methyl ester are absent, the quantitative performance of the final agent it enables provides class-level evidence for its unique value.
| Evidence Dimension | Aurora A vs. Aurora B Selectivity of Final Clinical Candidate |
|---|---|
| Target Compound Data | Enables synthesis of LY3295668 (Ki Aurora A = 0.8 nM; Ki Aurora B = 1038 nM) |
| Comparator Or Baseline | LY3295668 analog with (2R,4R)-1-(2,6-difluorobenzyl) substitution (Aurora A IC50 ~0.8 nM, but altered selectivity and PK profile; specific Aurora B data not reported) |
| Quantified Difference | ~1300-fold selectivity for Aurora A over B for the 3-chloro-2-fluorophenyl-containing candidate |
| Conditions | In vitro kinase inhibition assay; Ki determination against recombinant human Aurora A and B kinases [1] |
Why This Matters
Procurement of this specific intermediate directly enables access to the most selective Aurora A inhibitor pharmacophore, a decision that cannot be replicated by purchasing a generic piperidine ester.
- [1] Henry, J. R. (Eli Lilly and Company). LY3295668 (AK-01). Data aggregated from FDA Substance Registration System (UNII: 1WX8O5XV4R) and scientific literature. View Source
- [2] Henry, J. R. (Eli Lilly and Company). Aurora Kinase Inhibitor. U.S. Patent US20160137628A1, Example 12. View Source
